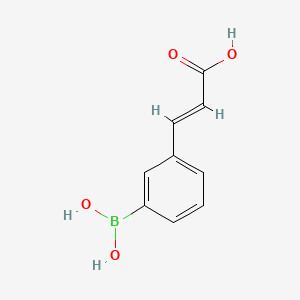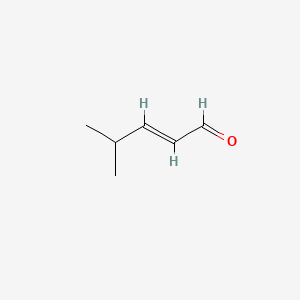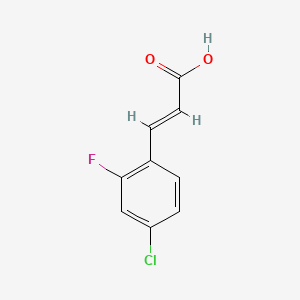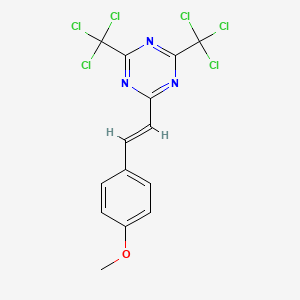
2-(羧甲基)-4-硝基苯甲酸
描述
2-(Carboxymethyl)-4-nitrobenzoic acid is a derivative of carboxymethyl cellulose (CMC), which is a product of carboxymethylation of cellulose . It is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It is known for its excellent properties like high viscosity, hydrophilicity, defoaming, and chelating ability .
Synthesis Analysis
The synthesis of carboxymethyl derivatives involves several stages, including alkalization, carboxymethylation, purification, and neutralization . The alkalization process aims to stretch the intramolecular and intermolecular hydrogen bonds of cellulose so they can easily be substituted into carboxymethyl groups using sodium hydroxide in a suitable solvent .Molecular Structure Analysis
Carboxymethyl cellulose (CMC) is a derivative of cellulose where the carboxymethyl groups (–CH2–COONa) are bonded to hydroxyl groups of the cellulose backbone . Each monomer possesses hydrophilic (–OH, –C–O–C) and hydrophobic (–CH, –CH2–) groups, and the glucose rings are connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds .Chemical Reactions Analysis
Carboxylic acids are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The mineral acid protonates the carbonyl-group oxygen atom, thereby giving the carboxylic acid a positive charge and rendering it much more reactive toward nucleophiles .Physical And Chemical Properties Analysis
Carboxymethyl cellulose (CMC) is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . The decarboxylation temperature of CMC is increased from 548 to 573 K in the crosslinked samples . The glass and crystalline phase transitions of CMC shifted to higher temperatures with the addition of crosslinkers .科学研究应用
Biomedical Applications
Carboxymethyl cellulose (CMC) hydrogels, which can be prepared using 2-(Carboxymethyl)-4-nitrobenzoic acid, have gained considerable interest in the medical field due to their improved drug delivery profiles and tissue-mimicking architecture . These hydrogels can improve cell viability, highlighting their potential as therapeutic scaffolds for skin tissue engineering .
Drug Delivery
Hydrogels based on carboxymethyl cellulose (CMC) have attracted considerable research attention for the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . The drug release depends on the phytic acid content of the matrix .
Tissue Engineering
The high water content, high porosity, and soft consistency of hydrogels make them the closest mimic of natural tissue in synthetic biomaterials . Therefore, they are widely used in tissue engineering .
Regenerative Medicine
Hydrogels have a wide range of applications in regenerative medicine . They can be formulated into various physical forms, including plates, particles, nanoparticles, coatings, and films .
Diagnostics
Hydrogels are also used in diagnostics . They can be used for cell immobilization , biomolecular or cell separation, and as barrier materials for regulating biological adhesion .
Food Industry
CMCs are used as various auxiliary agents like thickeners, emulsion stabilizers, adhesive stabilizers, and moisture binders in numerous food products and their packaging due to the odorless, tasteless, non-caloric, and physiologically inert properties .
安全和危害
When handling 2-(Carboxymethyl)-4-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Carboxymethyl cellulose and its derivatives have been widely investigated for drug and vaccine delivery in different forms such as hydrogels, fibers, films, nanoparticulate systems, etc., as well as for its bioactive properties . This suggests that there is potential for further development and diverse applications of carboxymethyl cellulose and its derivatives .
属性
IUPAC Name |
2-(carboxymethyl)-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXWBQEZGLFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960195 | |
| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4-nitrobenzoic acid | |
CAS RN |
39585-32-5 | |
| Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)

![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)

![(E)-4-[2-[4-(3-chloro-2-methylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365481.png)